molecular formula C12H15F2NO B7510495 N-[(3,5-difluorophenyl)methyl]-2,2-dimethylpropanamide

N-[(3,5-difluorophenyl)methyl]-2,2-dimethylpropanamide

Cat. No. B7510495
M. Wt: 227.25 g/mol
InChI Key: IERHKMLTHIYAMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(3,5-difluorophenyl)methyl]-2,2-dimethylpropanamide, also known as DFP-10825, is a chemical compound that has been the focus of scientific research due to its potential use in the treatment of various diseases.

Mechanism of Action

The mechanism of action of N-[(3,5-difluorophenyl)methyl]-2,2-dimethylpropanamide involves its ability to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and histone deacetylases (HDACs). COX-2 is involved in the production of pro-inflammatory cytokines, while HDACs are involved in the regulation of gene expression. By inhibiting the activity of these enzymes, N-[(3,5-difluorophenyl)methyl]-2,2-dimethylpropanamide can reduce inflammation and induce apoptosis in cancer cells.
Biochemical and Physiological Effects
N-[(3,5-difluorophenyl)methyl]-2,2-dimethylpropanamide has been shown to have various biochemical and physiological effects. In vitro studies have shown that N-[(3,5-difluorophenyl)methyl]-2,2-dimethylpropanamide can inhibit the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). It has also been shown to induce apoptosis in cancer cells by activating caspases, which are enzymes involved in the process of programmed cell death.

Advantages and Limitations for Lab Experiments

One advantage of using N-[(3,5-difluorophenyl)methyl]-2,2-dimethylpropanamide in lab experiments is its ability to selectively inhibit the activity of certain enzymes, such as COX-2 and HDACs. This makes it a useful tool for studying the role of these enzymes in various biological processes. However, one limitation of using N-[(3,5-difluorophenyl)methyl]-2,2-dimethylpropanamide is its potential toxicity. In vitro and in vivo studies have shown that N-[(3,5-difluorophenyl)methyl]-2,2-dimethylpropanamide can be toxic to certain cell types at high concentrations, which can limit its use in certain experiments.

Future Directions

There are several future directions for research on N-[(3,5-difluorophenyl)methyl]-2,2-dimethylpropanamide. One area of research could be the development of new cancer therapies based on N-[(3,5-difluorophenyl)methyl]-2,2-dimethylpropanamide. Studies could focus on optimizing the structure of N-[(3,5-difluorophenyl)methyl]-2,2-dimethylpropanamide to improve its efficacy and reduce its toxicity. Another area of research could be the development of new anti-inflammatory agents based on N-[(3,5-difluorophenyl)methyl]-2,2-dimethylpropanamide. Studies could focus on identifying other enzymes that are involved in the immune response and developing inhibitors that are specific to these enzymes.
Conclusion
In conclusion, N-[(3,5-difluorophenyl)methyl]-2,2-dimethylpropanamide is a chemical compound that has been the focus of scientific research due to its potential use in the treatment of various diseases. Its mechanism of action involves its ability to selectively inhibit the activity of certain enzymes, such as COX-2 and HDACs. While it has shown promise as an anti-inflammatory agent and a potential cancer therapy, further research is needed to optimize its structure and reduce its toxicity.

Synthesis Methods

The synthesis method for N-[(3,5-difluorophenyl)methyl]-2,2-dimethylpropanamide is a multi-step process that involves the use of various chemicals and reagents. The first step involves the reaction of 3,5-difluorobenzyl chloride with 2,2-dimethylpropan-1-amine to produce N-(3,5-difluorobenzyl)-2,2-dimethylpropan-1-amine. This intermediate is then reacted with acetic anhydride to produce N-(3,5-difluorobenzyl)-2,2-dimethylpropanamide. Finally, this compound is treated with hydrochloric acid to produce the desired product, N-[(3,5-difluorophenyl)methyl]-2,2-dimethylpropanamide.

Scientific Research Applications

N-[(3,5-difluorophenyl)methyl]-2,2-dimethylpropanamide has been the focus of scientific research due to its potential use in the treatment of various diseases. One area of research has been its potential use as an anti-inflammatory agent. Studies have shown that N-[(3,5-difluorophenyl)methyl]-2,2-dimethylpropanamide can inhibit the production of pro-inflammatory cytokines, which are involved in the immune response and can contribute to the development of various diseases.
Another area of research has been its potential use in the treatment of cancer. Studies have shown that N-[(3,5-difluorophenyl)methyl]-2,2-dimethylpropanamide can inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. This mechanism of action makes N-[(3,5-difluorophenyl)methyl]-2,2-dimethylpropanamide a promising candidate for the development of new cancer therapies.

properties

IUPAC Name

N-[(3,5-difluorophenyl)methyl]-2,2-dimethylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15F2NO/c1-12(2,3)11(16)15-7-8-4-9(13)6-10(14)5-8/h4-6H,7H2,1-3H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IERHKMLTHIYAMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NCC1=CC(=CC(=C1)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15F2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(3,5-difluorophenyl)methyl]-2,2-dimethylpropanamide

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